molecular formula C11H11BrO2 B13509002 1-(3-Bromophenyl)pentane-1,3-dione

1-(3-Bromophenyl)pentane-1,3-dione

Cat. No.: B13509002
M. Wt: 255.11 g/mol
InChI Key: QQROBCKFFPGRFI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . This compound features a bromine atom attached to a phenyl ring, which is further connected to a pentane-1,3-dione moiety. The presence of both bromine and the diketone structure makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the sequential Michael addition and retro-Claisen condensation of 1,3-diarylpropan-1,3-diones with nitrostyrenes . This method provides a straightforward route to the desired compound under mild, transition-metal-free conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the diketone moiety.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)pentane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets through its bromine and diketone functionalities, forming covalent or non-covalent interactions with proteins or enzymes. In organic electronics, its electron-accepting properties facilitate charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)pentane-1,3-dione: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)pentane-1,3-dione: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)butane-1,3-dione: Similar structure but with a shorter carbon chain.

Uniqueness

1-(3-Bromophenyl)pentane-1,3-dione is unique due to the specific positioning of the bromine atom and the length of the carbon chain, which can influence its reactivity and applications compared to similar compounds.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

1-(3-bromophenyl)pentane-1,3-dione

InChI

InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3

InChI Key

QQROBCKFFPGRFI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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